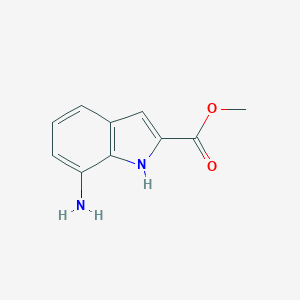

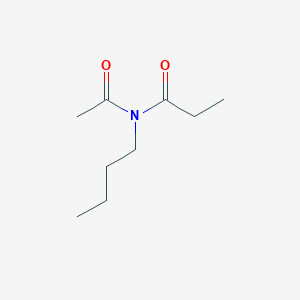

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its unique structural and chemical properties. Its synthesis, molecular structure, and properties have been extensively studied to explore its potential in various scientific fields.

Synthesis Analysis

The synthesis of related fluorinated pyrrole derivatives, such as 3-fluoropyrroles, involves electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization by dehydrofluorination. This methodology offers an efficient route to various new 3-fluorinated pyrroles, demonstrating the potential for synthesizing 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde through similar fluorination strategies (Surmont et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated, showing optimized structures at HF and DFT levels of calculations. Such studies indicate that the fluorophenyl group and carbonyl functionalities play crucial roles in the molecule's stability and reactivity, which can be extrapolated to understand the structure of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (Mary et al., 2015).

Chemical Reactions and Properties

Research on similar structures has highlighted the role of the fluorine atom and carbonyl group in enabling various chemical reactions. For instance, the electrophilic and nucleophilic sites identified through molecular electrostatic potential maps suggest areas of the molecule that are susceptible to chemical transformations, which is valuable for understanding the reactivity of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (Mary et al., 2015).

Physical Properties Analysis

While direct studies on 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde are limited, investigations into related fluorinated pyrroles provide insights into their physical properties. For instance, the synthesis and properties of various fluoropyrroles have been explored, offering a foundation to infer the physical characteristics, such as solubility, boiling points, and melting points, of the compound (Surmont et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be deduced from related research on fluorophenyl compounds. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide valuable information on chemical stability, reactivity, and potential interaction sites, which are crucial for understanding the behavior of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde in various chemical environments (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde plays a critical role in the field of organic synthesis, particularly in the preparation of various bioactive molecules and intermediates. A study highlights the practical synthesis of related compounds, emphasizing the importance of such intermediates in the manufacture of pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and diazotization, showcasing the compound's utility in creating structurally complex and functionally diverse chemical entities (Qiu et al., 2009).

Environmental Degradation of Fluorochemicals

The environmental fate and degradation of fluorochemicals, including compounds similar to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, have been extensively reviewed. Such studies are crucial in understanding the persistence and breakdown of polyfluoroalkyl and perfluoroalkyl substances in the environment. The microbial degradation of these chemicals leads to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the environmental impact and regulatory challenges associated with these substances (Liu & Avendaño, 2013).

Bioactive Pyrrole-Based Compounds

Pyrrole-based compounds, akin to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, have garnered attention for their wide-ranging bioactivities. A comprehensive review covers pyrrole and its derivatives, including their synthesis and biological activities, such as anticancer, antimicrobial, and antiviral properties. The review underscores the pharmaceutical and pharmacological significance of the pyrrole nucleus as a core unit in drug discovery, highlighting its role in the development of new therapeutic agents (Petri et al., 2020).

Supramolecular Chemistry

The use of calix[4]pyrrole scaffolds, related to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, in the self-assembly of supramolecular capsules is a notable advancement in the field. These structures have potential applications in host-guest chemistry, showcasing the versatility of pyrrole-based compounds in designing complex molecular architectures with specific binding properties (Ballester, 2011).

Wirkmechanismus

The mechanism of action of this compound would depend on its use. If used as a pharmaceutical, it would interact with biological targets in the body. The fluorophenyl group is a common motif in medicinal chemistry, often used to modulate the potency, metabolic stability, and bioavailability of drug molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

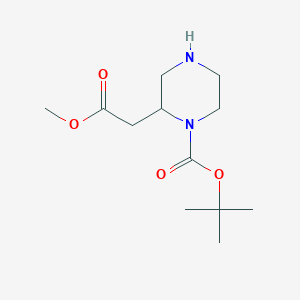

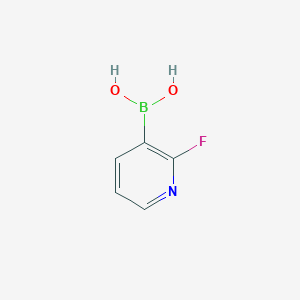

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANDWLVCIKGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390305 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

169036-71-9 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

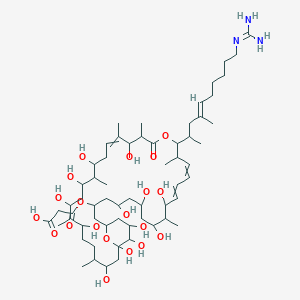

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)